molecular formula C24H28N2O4S B2534999 1-(Naphthalen-2-yloxy)-3-(4-tosylpiperazin-1-yl)propan-2-ol CAS No. 667891-35-2

1-(Naphthalen-2-yloxy)-3-(4-tosylpiperazin-1-yl)propan-2-ol

Cat. No.: B2534999
CAS No.: 667891-35-2
M. Wt: 440.56
InChI Key: BSRPOOAJAUDNOT-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yloxy)-3-(4-tosylpiperazin-1-yl)propan-2-ol is a synthetic organic compound that features a naphthalene moiety, a tosylated piperazine ring, and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-2-yloxy)-3-(4-tosylpiperazin-1-yl)propan-2-ol typically involves multiple steps:

    Formation of the Naphthalen-2-yloxy Intermediate: This step involves the reaction of naphthalene with an appropriate halogenating agent to form a halogenated naphthalene derivative, followed by nucleophilic substitution with an alcohol to form the naphthalen-2-yloxy group.

    Synthesis of the Tosylpiperazine Intermediate: Piperazine is reacted with tosyl chloride in the presence of a base to form the tosylated piperazine.

    Coupling Reaction: The naphthalen-2-yloxy intermediate is then coupled with the tosylpiperazine intermediate using a suitable linker, such as a halogenated propanol, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-2-yloxy)-3-(4-tosylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The propanol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The naphthalen-2-yloxy group can be reduced to form a dihydronaphthalene derivative.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the tosyl group.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-yloxy)-3-(4-tosylpiperazin-1-yl)propan-2-ol would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The naphthalene and piperazine moieties could play key roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-2-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol: Similar structure but with a methyl group instead of a tosyl group.

    1-(Naphthalen-2-yloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol: Similar structure but with a benzyl group instead of a tosyl group.

Uniqueness

1-(Naphthalen-2-yloxy)-3-(4-tosylpiperazin-1-yl)propan-2-ol is unique due to the presence of the tosyl group, which can influence its chemical reactivity and biological activity. The combination of the naphthalene moiety and the tosylated piperazine ring provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4S/c1-19-6-10-24(11-7-19)31(28,29)26-14-12-25(13-15-26)17-22(27)18-30-23-9-8-20-4-2-3-5-21(20)16-23/h2-11,16,22,27H,12-15,17-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRPOOAJAUDNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(COC3=CC4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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